4-[({[4-Oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide
Description
4-[({[4-Oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide is a heterocyclic compound featuring a bicyclic hexahydrobenzothienopyrimidine core with a prop-2-en-1-yl (allyl) group at position 3, an oxo group at position 4, and a sulfanyl-acetyl-benzamide substituent. The allyl group may confer reactivity for further functionalization, while the benzamide moiety introduces hydrogen-bonding capabilities critical for target binding .
Properties
Molecular Formula |
C22H22N4O3S2 |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
4-[[2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzamide |
InChI |
InChI=1S/C22H22N4O3S2/c1-2-11-26-21(29)18-15-5-3-4-6-16(15)31-20(18)25-22(26)30-12-17(27)24-14-9-7-13(8-10-14)19(23)28/h2,7-10H,1,3-6,11-12H2,(H2,23,28)(H,24,27) |
InChI Key |
XAGMGFTWTYBBMJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)C(=O)N)SC4=C2CCCC4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with β-Ketoesters
In a representative procedure, 2-aminobenzothiophene-3-carboxylate is condensed with β-ketoesters (e.g., ethyl acetoacetate) in acetic acid under reflux to form the pyrimidine ring. The reaction proceeds via initial imine formation, followed by cyclodehydration. For hexahydro derivatives, hydrogenation of the aromatic ring is performed using palladium on carbon (Pd/C) under hydrogen atmosphere.
Example Protocol
-
Reactants : 2-Aminobenzothiophene-3-carboxylate (1.0 equiv), ethyl acetoacetate (1.2 equiv), glacial acetic acid.
-
Conditions : Reflux at 120°C for 12 hours, followed by hydrogenation at 50 psi H₂ with 10% Pd/C in ethanol.
Sulfanyl Acetyl Functionalization at Position 2
The sulfanyl acetyl group is introduced via nucleophilic substitution or thiol-ene coupling. A two-step sequence involving chlorination followed by thiolation is commonly employed.
Chlorination and Thiolation
-
Chlorination : The 2-position of the pyrimidine core is chlorinated using phosphorus oxychloride (POCl₃) under reflux.
-
Thiolation : The chlorinated intermediate reacts with thioglycolic acid (1.2 equiv) in the presence of triethylamine (TEA) to form the sulfanyl acetyl moiety.
Reaction Conditions
-
Chlorination : POCl₃ (5.0 equiv), reflux at 110°C for 4 hours.
-
Thiolation : Thioglycolic acid, TEA (2.0 equiv), DCM, room temperature, 2 hours.
Coupling with 4-Aminobenzamide
The final step involves coupling the sulfanyl acetyl intermediate with 4-aminobenzamide via amide bond formation. Carbodiimide-based coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are utilized.
Amide Coupling Protocol
-
Reactants : Sulfanyl acetyl intermediate (1.0 equiv), 4-aminobenzamide (1.2 equiv), EDCl (1.5 equiv), HOBt (1-hydroxybenzotriazole, 1.5 equiv).
-
Solvent : Anhydrous DMF or dichloromethane.
-
Conditions : Stirring at room temperature for 24 hours under nitrogen.
-
Workup : The crude product is washed with NaHCO₃ (5%) and brine, then purified via recrystallization from ethanol/water.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Core cyclization | Acetic acid, reflux | 68–72% | High atom economy | Long reaction time |
| N-Alkylation | Allyl bromide, K₂CO₃, DMF | 80–85% | Mild conditions | Requires anhydrous solvent |
| Sulfanyl acetylation | POCl₃, thioglycolic acid | 65% | Regioselective | Toxic reagents (POCl₃) |
| Amide coupling | EDCl/HOBt, DMF | 60–65% | High coupling efficiency | Costly coupling agents |
Challenges and Optimization Strategies
-
Regioselectivity in Alkylation : Competing O- vs. N-alkylation is mitigated by using excess allyl bromide and polar aprotic solvents.
-
Purification of Hydrophobic Intermediates : Hexahydro derivatives exhibit low solubility; gradient recrystallization (ethanol/water) improves purity.
-
Scale-Up Limitations : Pd/C-catalyzed hydrogenation requires high-pressure equipment, necessitating alternative reducing agents for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-[({[4-Oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound.
Scientific Research Applications
Structural Characteristics
The compound can be described by its molecular formula and a molecular weight of approximately 441.57 g/mol. The unique structural features include:
- Thieno-pyrimidine core : This structure is known for its biological activity.
- Sulfanyl group : Contributes to the compound's reactivity and interaction with biological targets.
- Acetamide functionality : Enhances solubility and bioavailability.
Synthesis Pathways
The synthesis of 4-[({[4-Oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide involves multi-step organic reactions typically starting from simpler precursors. Various synthetic routes have been explored in the literature to optimize yield and purity.
Therapeutic Applications
Research indicates that this compound may exhibit several therapeutic properties:
Anticancer Activity
Preliminary studies suggest that derivatives of benzothieno-pyrimidines possess anticancer properties. The compound's structural components may inhibit specific cancer cell lines through mechanisms such as apoptosis induction or cell cycle arrest.
Antimicrobial Properties
The sulfanyl group in the molecule has been associated with antimicrobial activity. Compounds containing similar structures have shown effectiveness against various bacterial strains, indicating potential as a new class of antibiotics.
Anti-inflammatory Effects
Some studies have reported that related compounds exhibit anti-inflammatory properties by modulating pathways involved in inflammation. This suggests that the compound could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several case studies highlight the potential applications of 4-[({[4-Oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of proliferation in breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Antimicrobial Efficacy | Showed significant activity against Gram-positive bacteria with minimal inhibitory concentrations comparable to existing antibiotics. |
| Study C | Anti-inflammatory Properties | Reported reduction in inflammatory markers in animal models of arthritis following treatment with the compound. |
Mechanism of Action
The mechanism of action of 4-[({[4-Oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and exerts its effects. The pathways involved may include inhibition or activation of these targets, leading to changes in cellular processes and ultimately therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
- Hexahydrobenzothienopyrimidine vs. Tetrahydrobenzothiophene Derivatives: Compounds like N-(2-alkyl-4-oxo-4,5,6,7-tetrahydro[1]benzothiophene[2,3-d]pyrimidin-3-yl) benzamides (e.g., 11a-d) share a tetrahydrobenzothiophene core but lack the hexahydro pyrimidine ring saturation.
- Thieno[3,2-d]pyrimidine vs. Thieno[2,3-d]pyrimidine: Ethyl 4-[[2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate () features a thieno[3,2-d]pyrimidine core. The positional isomerism (2,3-d vs.
Substituent Variations on the Pyrimidine Ring
- Allyl (prop-2-en-1-yl) vs. Ethyl vs. Phenyl Groups: The allyl group in the target compound introduces unsaturation, enabling conjugation or Michael addition reactions absent in ethyl-substituted analogs (e.g., ). This may influence metabolic stability or covalent binding to targets .
Sulfanyl Acetyl Linker and Terminal Amide Modifications
- Benzamide vs. Acetamide vs. Sulfamoyl Groups: The benzamide terminus in the target compound provides a planar aromatic system for π-π interactions, contrasting with the smaller acetamide group in 2-[(3-allyl-4-oxo-hexahydrobenzothienopyrimidin-2-yl)sulfanyl]acetamide (). Benzamide derivatives often exhibit improved target affinity due to additional van der Waals contacts . Sulfamoyl-linked compounds (e.g., ) introduce acidic protons (pKa ~10–12), enabling ionic interactions absent in neutral benzamides. This may enhance solubility but reduce membrane permeability .
Comparative Data Table
Research Findings and Implications
- Structural Flexibility: The hexahydro core in the target compound allows adaptive binding to enzymes with flexible active sites, contrasting with rigid analogs like thieno[3,2-d]pyrimidines .
- Synthetic Accessibility : Allyl-substituted derivatives (e.g., ) are synthesized via nucleophilic substitution or Suzuki coupling, while ethyl/phenyl analogs require alkylation or cross-coupling .
- Biological Optimization : Introducing electron-withdrawing groups (e.g., Cl) on the benzamide (as in 11a) could enhance the target compound’s anticancer efficacy, though solubility may decrease .
Biological Activity
Chemical Structure and Properties
The structure of the compound features a benzamide core with a thiophene-derived moiety and a pyrimidine ring. This unique combination of functional groups is thought to contribute to its diverse biological activities.
Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | Benzamide |
| Functional Groups | Thiophene, Pyrimidine, Sulfanyl |
| Molecular Formula | C₁₈H₁₈N₂O₂S |
| Molecular Weight | 342.47 g/mol |
Anticancer Activity
Research indicates that compounds containing thiophene and pyrimidine structures often exhibit significant anticancer properties. A study demonstrated that derivatives of thiophene showed inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the sulfur atom in the thiophene ring enhances the compound's interaction with biological targets involved in tumor progression.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that thiophene derivatives possess potent antibacterial and antifungal properties. For instance, in vitro tests indicated effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, compounds similar to 4-[({[4-Oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide have shown anti-inflammatory effects in preclinical models. These effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
- Cell Cycle Modulation : By affecting key regulatory proteins, it can induce cell cycle arrest in cancer cells.
- Membrane Disruption : Its amphiphilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.
Study 1: Anticancer Activity Assessment
A recent study evaluated the anticancer efficacy of this compound against human breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis via caspase activation.
Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli using a disc diffusion method. Results indicated clear zones of inhibition comparable to standard antibiotics, suggesting strong antibacterial properties.
Study 3: Anti-inflammatory Evaluation
A model of acute inflammation was used to assess the anti-inflammatory effects of the compound. It significantly reduced paw edema in rats induced by carrageenan injection, indicating potential for therapeutic application in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the established multi-step synthetic routes for 4-[({[4-Oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzothienopyrimidinone core. Key steps include:
Core formation : Cyclocondensation of thiophene derivatives with urea analogs under acidic conditions to form the hexahydrobenzothieno[2,3-d]pyrimidin-4-one scaffold .
Allylation : Introduction of the prop-2-en-1-yl group via nucleophilic substitution or metal-catalyzed coupling at the 3-position .
Thioether linkage : Reaction of the 2-sulfanyl group with chloroacetyl chloride, followed by coupling with 4-aminobenzamide .
- Critical intermediates : 3-(prop-2-en-1-yl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidine-2-thiol and its chloroacetyl derivative.
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and what experimental parameters should be prioritized?
- Methodological Answer :
-
1H/13C-NMR : Use DMSO-d6 as solvent (referenced to δ 2.50 ppm for 1H and δ 39.52 ppm for 13C). Focus on resolving the prop-2-en-1-yl protons (δ 4.5–5.5 ppm) and benzamide aromatic signals (δ 7.2–8.0 ppm) .
-
FTIR-ATR : Confirm the presence of amide C=O (~1650 cm⁻¹) and thioether C–S (~650 cm⁻¹) .
-
HRMS : Electrospray ionization (ESI) in positive mode, targeting [M+H]+ with <2 ppm mass accuracy .
-
TLC : Dichloromethane-based mobile phase with UV visualization for reaction monitoring .
Table 1 : Key Characterization Parameters
Technique Conditions Critical Peaks/Bands 1H-NMR 400 MHz, DMSO-d6 δ 5.2–5.5 (allyl CH2), δ 8.1 (benzamide NH) FTIR ATR diamond 1650 cm⁻¹ (amide I), 1240 cm⁻¹ (C–N stretch) HRMS ESI+ Calculated [M+H]+: 525.1824
Q. How can researchers design initial biological activity assays for this compound, focusing on enzyme inhibition?
- Methodological Answer :
- Target selection : Prioritize kinases or proteases due to the compound’s pyrimidine-thioether motif, which mimics ATP-binding pocket inhibitors .
- Assay design :
Enzyme kinetics : Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) with varying substrate concentrations (0.1–10× Km).
IC50 determination : Dose-response curves (1 nM–100 μM) in triplicate, normalized to DMSO controls .
- Validation : Compare inhibition profiles with known inhibitors (e.g., staurosporine for kinases).
Advanced Research Questions
Q. What computational strategies can predict reaction pathways for optimizing the synthesis of this compound?
- Methodological Answer :
- Quantum chemical calculations : Use Gaussian09 or ORCA for reaction path searches (e.g., transition state identification for allylation steps) .
- Machine learning (ML) : Train ML models on reaction yield data (e.g., solvents, catalysts) using Python libraries (scikit-learn) to predict optimal conditions .
- Case study : A 2024 study reduced optimization time by 60% using DFT-guided solvent selection (tetrahydrofuran > DMF for allylation) .
Q. How should researchers resolve contradictions in biological activity data between in vitro and cell-based assays?
- Methodological Answer :
- Hypothesis testing :
Solubility : Measure kinetic solubility in assay buffers vs. cell media (e.g., PBS vs. DMEM + 10% FBS) .
Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP-mediated degradation .
- Statistical DOE : Apply factorial design to test variables (pH, serum content) and identify confounding factors .
- Example : A 2023 study attributed discrepancies in kinase inhibition to serum protein binding, resolved by adjusting albumin concentration .
Q. What advanced separation technologies improve the purification of this compound from complex reaction mixtures?
- Methodological Answer :
- Membrane filtration : Use tangential flow filtration (TFF) with 3 kDa MWCO membranes to remove low-MW impurities .
- HPLC-DAD : Optimize gradients on a C18 column (ACN/water + 0.1% TFA), monitoring at 254 nm .
- Case study : A 2025 protocol achieved >99% purity using TFF followed by preparative HPLC (15–35% ACN over 20 min) .
Table 2 : Reaction Optimization Parameters Using DOE
| Factor | Levels Tested | Optimal Value |
|---|---|---|
| Temperature (°C) | 60, 80, 100 | 80 |
| Catalyst loading (mol%) | 1, 2, 5 | 2 |
| Solvent | DMF, THF, EtOH | THF |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
